molecular formula C13H11NO B1602052 2-Acetyl-6-phenylpyridine CAS No. 59576-29-3

2-Acetyl-6-phenylpyridine

Cat. No. B1602052
CAS RN: 59576-29-3
M. Wt: 197.23 g/mol
InChI Key: FSUBPWYPGLMZRQ-UHFFFAOYSA-N
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Description

2-Acetyl-6-phenylpyridine is an aromatic ketone . It is a structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness in synthesizing ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .


Molecular Structure Analysis

The molecular formula of 2-Acetyl-6-phenylpyridine is C13H11NO . More detailed structural information can be found in the referenced databases .


Chemical Reactions Analysis

The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles has been a focus in the field . The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetyl-6-phenylpyridine can be found in the referenced databases .

Scientific Research Applications

Catalysis and Chemical Reactions

2-Acetyl-6-phenylpyridine plays a role in catalysis and various chemical reactions. For example, it is involved in C-H bond activation by ruthenium(II) complexes during the catalytic arylation of functional arenes. This process is characterized by an irreversible autocatalytic mechanism, facilitated by carboxylic acid coproducts and water, and is vital in the complexation of 2-phenylpyridine, leading to further chemical transformations (Ferrer Flegeau et al., 2011).

Synthesis of Heterocyclic N-acetoxyarylamines

In the field of organic synthesis, 2-Acetyl-6-phenylpyridine is used in the formation of heterocyclic N-acetoxyarylamines. These compounds are significant in studying the interaction of ultimate carcinogens of aromatic amines with DNA, providing insights into the mechanisms of DNA modification by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).

Reactivity and Metabolite Studies

The reactivity of N-acetoxy metabolites of 2-Acetyl-6-phenylpyridine has been studied extensively, particularly in the context of their interactions with DNA and other nucleosides. These studies shed light on the chemical properties of these metabolites, which are important for understanding the biochemical pathways and potential toxicological implications of these compounds (Saris et al., 1995).

Synthesis of Acetyl and Iodo Derivatives

There is research on the synthesis of acetyl and iodo derivatives of 2-Acetyl-6-phenylpyridine-related compounds, highlighting efficient methods for producing these derivatives. This synthesis is crucial for the development of new chemicals and materials with potential applications in various industries (Nikam & Kappe, 2017).

Deoxydative Substitution Reactions

2-Acetyl-6-phenylpyridine also plays a role in deoxydative substitution reactions, especially in reactions involving thiols. Such chemical processes are significant in synthetic organic chemistry and can lead to the formation of various biologically active compounds (Prachayasittikul et al., 1991).

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a current focus in the field . There is particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles . This presents a future direction for research in this area.

properties

IUPAC Name

1-(6-phenylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUBPWYPGLMZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573345
Record name 1-(6-Phenylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-6-phenylpyridine

CAS RN

59576-29-3
Record name 1-(6-Phenyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59576-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Phenylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a Schlenk tube charged with a solution of 200 mg (1.0 mmol) of 2-acetyl-6-bromopyridine and 23 mg (0.02 mmol) of (Ph3P)4Pd in 10 mL of degassed toluene was added a solution. of 150 mg (1.2 mmol) phenylboronic acid and 270 mg (2.5 mmol) Na2CO3 in 8 mL of degassed 4:1H2O/MeOH. The biphasic mixture was heated to 80° C. with rapid stirring for 1 h. On cooling to RT, Et2O (50 mL) was added and the layers were separated. The organic layer was dried over Na2SO4 and the volatiles were removed by rotary evaporation. The resulting oil was chromatographed on silica with 10-50% CH2Cl2/hexanes eluent to provide 176 mg (89%) of 2-acetyl-6-phenylpyridine as a white powder. 1H NMR (CDCl3); δ 2.84 (s, 3H); 7.43-7.62 (m, 3H); 7.91-8.08 (m, 3 H); 8.18 (d, J=6.6 Hz, 2H). Mass Spec.: m/e 197.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a Schlenk tube charged with a solution of 200 mg (1.0 mmol) of 2-acetyl-6-bromopyridine and 23 mg (0.02 mmol) of (Ph3P)4Pd in 10 mL of degassed toluene was added a solution. of 150 mg (1.2 mmol) phenylboronic acid and 270 mg (2.5 mmol) Na2CO3 in 8 mL of degassed 4:1 H2O/MeOH. The biphasic mixture was heated to 80° C. with rapid stirring for 1 h. On cooling to RT, Et2O (50 mL) was added and the layers were separated. The organic layer was dried over Na2SO4 and the volatiles were removed by rotary evaporation. The resulting oil was chromatographed on silica with 10-50% CH2Cl2 /hexanes eluent to provide 176 mg (89%) of 2-acetyl-6-phenylpyridine as a white powder. 1H NMR (CDCl3); δ 2.84 (s, 3H); 7.43-7.62 (m, 3H); 7.91-8.08 (m, 3H); 8.18 (d, J=6.6 Hz, 2H). Mass Spec.: m/e 197.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a Schlenk tube charged with a solution of 200 mg (1.0 mmol) of 2-acetyl-6-bromopyridine and 23 mg (0.02 mmol) of (Ph3P)4Pd in 10 mL of degassed toluene was added a solution of 150 mg (1.2 mmol) phenylboronic acid and 270 mg (2.5 mmol) Na2CO3 in 8 mL of degassed 4:1 H2O/MeOH. The biphasic mixture was heated to 80° C. with rapid stirring for 1 h. On cooling to RT, Et2O (50 mL) was added and the layers were separated. The organic layer was dried over Na2SO4 and the volatiles were removed by rotary evaporation. The resulting oil was chromatographed on silica with 10-50% CH2Cl2/hexanes eluent to provide 176 mg (89%) of 2-acetyl-6-phenylpyridine as a white powder. 1H NMR (CDCl3); δ 2.84 (s, 3H); 7.43-7.62 (m, 3 H); 7.91-8.08 (m, 3 H); 8.18 (d, J=6.6 Hz, 2H). Mass Spec.: m/e 197.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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